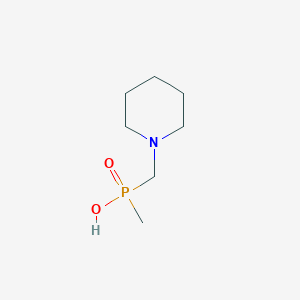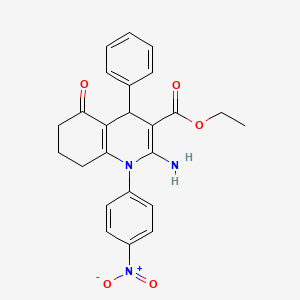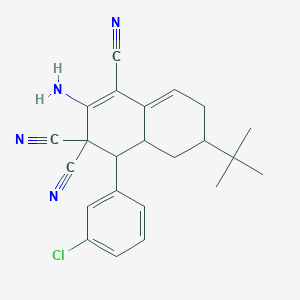![molecular formula C20H16N4O5 B11107090 2-[(Naphthalen-2-YL)amino]-N'-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]acetohydrazide](/img/structure/B11107090.png)
2-[(Naphthalen-2-YL)amino]-N'-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Naphthalen-2-YL)amino]-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthalene ring, a benzodioxole ring, and a nitro group
Preparation Methods
The synthesis of 2-[(Naphthalen-2-YL)amino]-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hydrazide: This step involves the reaction of an appropriate hydrazine derivative with an ester or acid chloride to form the hydrazide intermediate.
Condensation reaction: The hydrazide intermediate is then reacted with an aldehyde or ketone to form the desired acetohydrazide compound. This step often requires acidic or basic conditions to facilitate the condensation reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-[(Naphthalen-2-YL)amino]-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the benzodioxole ring, using reagents such as halides or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(Naphthalen-2-YL)amino]-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]acetohydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural features and reactivity.
Mechanism of Action
The mechanism of action of 2-[(Naphthalen-2-YL)amino]-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, its anticancer activity may involve the inhibition of topoisomerase enzymes, which are essential for DNA replication and cell division. Additionally, the compound’s antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit key metabolic enzymes.
Comparison with Similar Compounds
2-[(Naphthalen-2-YL)amino]-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]acetohydrazide can be compared with other similar compounds, such as:
Naphthalen-2-yl 1-(benzamido (diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound shares the naphthalene ring and has similar chemical reactivity but differs in its triazole ring structure and phosphonic ester group.
2-amino-2-(naphthalen-2-yl)acetonitrile: This compound also contains a naphthalene ring but has a simpler structure with an amino and nitrile group.
2-(Naphthalen-2-yl)aniline: This compound is structurally similar but lacks the nitro and benzodioxole groups, leading to different chemical properties and applications.
Properties
Molecular Formula |
C20H16N4O5 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-(naphthalen-2-ylamino)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H16N4O5/c25-20(11-21-16-6-5-13-3-1-2-4-14(13)7-16)23-22-10-15-8-18-19(29-12-28-18)9-17(15)24(26)27/h1-10,21H,11-12H2,(H,23,25)/b22-10+ |
InChI Key |
JFHSMWMMIYRYCW-LSHDLFTRSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CNC3=CC4=CC=CC=C4C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CNC3=CC4=CC=CC=C4C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B11107016.png)

![N'-[(1E)-1-(3-hydroxy-1-oxo-1H-inden-2-yl)ethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11107020.png)
![(2R,3R,10bS)-2-(3-fluorophenyl)-3-[(4-fluorophenyl)carbonyl]-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11107022.png)
![5-Iodo-2-{[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B11107029.png)

![N-(4-{(1E)-1-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]ethyl}phenyl)-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11107047.png)
![4-{[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl]amino}benzamide](/img/structure/B11107049.png)
![(4R,4aS)-2-amino-4-[4-(propan-2-yl)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B11107057.png)
![N-({N'-[(1E)-1-(4-Chlorophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B11107061.png)

![Dimethyl 4,4'-[(1,9-dioxononane-1,9-diyl)diimino]dibenzoate](/img/structure/B11107075.png)
![N-(5-chloro-2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B11107080.png)
![N'-[(E)-(Anthracen-9-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11107081.png)
